molecular formula C12H16ClN3O3 B2529222 3-(Ethylcarbamoylamino)propyl 2-chloropyridine-4-carboxylate CAS No. 1385378-19-7

3-(Ethylcarbamoylamino)propyl 2-chloropyridine-4-carboxylate

Cat. No.: B2529222
CAS No.: 1385378-19-7
M. Wt: 285.73
InChI Key: FCWNTWYUJTWLKW-UHFFFAOYSA-N
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Description

3-(Ethylcarbamoylamino)propyl 2-chloropyridine-4-carboxylate is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of an ethylcarbamoylamino group attached to a propyl chain, which is further connected to a chloropyridine carboxylate moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Ethylcarbamoylamino)propyl 2-chloropyridine-4-carboxylate typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Propyl Chain: The initial step involves the preparation of the propyl chain with an ethylcarbamoylamino group. This can be achieved through the reaction of ethyl isocyanate with 3-aminopropanol under controlled conditions.

    Chloropyridine Carboxylation: The next step involves the introduction of the chloropyridine moiety. This can be done by reacting 2-chloropyridine-4-carboxylic acid with the previously prepared propyl chain intermediate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).

    Final Coupling: The final step involves the coupling of the two intermediates to form the desired compound. This can be achieved through a condensation reaction under mild conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(Ethylcarbamoylamino)propyl 2-chloropyridine-4-carboxylate can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloropyridine moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the ethylcarbamoylamino group, leading to the formation of different oxidation states and derivatives.

    Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be achieved with sodium hydroxide (NaOH).

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.

    Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.

    Hydrolysis Products: Hydrolysis yields the corresponding carboxylic acid and alcohol.

Scientific Research Applications

3-(Ethylcarbamoylamino)propyl 2-chloropyridine-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules

    Biology: In biological research, the compound is used to study enzyme interactions and receptor binding. Its ability to undergo various chemical reactions makes it a useful tool for probing biological pathways.

    Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.

    Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of 3-(Ethylcarbamoylamino)propyl 2-chloropyridine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

    3-(Methylcarbamoylamino)propyl 2-chloropyridine-4-carboxylate: Similar structure with a methyl group instead of an ethyl group.

    3-(Ethylcarbamoylamino)propyl 2-bromopyridine-4-carboxylate: Similar structure with a bromine atom instead of chlorine.

    3-(Ethylcarbamoylamino)propyl 2-chloropyridine-3-carboxylate: Similar structure with the carboxylate group at the 3-position instead of the 4-position.

Uniqueness

3-(Ethylcarbamoylamino)propyl 2-chloropyridine-4-carboxylate is unique due to its specific combination of functional groups and their positions on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

3-(ethylcarbamoylamino)propyl 2-chloropyridine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN3O3/c1-2-14-12(18)16-5-3-7-19-11(17)9-4-6-15-10(13)8-9/h4,6,8H,2-3,5,7H2,1H3,(H2,14,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCWNTWYUJTWLKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NCCCOC(=O)C1=CC(=NC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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